N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide

Description

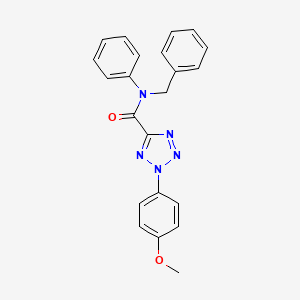

N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide is a tetrazole-based compound featuring a carboxamide group, a benzyl substituent, and a 4-methoxyphenyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The methoxy group improves solubility via hydrogen bonding, while the benzyl and phenyl groups contribute to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

N-benzyl-2-(4-methoxyphenyl)-N-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-29-20-14-12-19(13-15-20)27-24-21(23-25-27)22(28)26(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJSBGMJILPSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine, such as aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 8–12 hours | 2H-tetrazole-5-carboxylic acid derivative | 78% | |

| 2M NaOH, ethanol | 80°C, 6 hours | 2H-tetrazole-5-carboxylic acid derivative | 82% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the amide bond. The methoxy and benzyl groups remain intact under these conditions.

Alkylation of the Tetrazole NH Position

The tetrazole ring’s NH group (position 1) undergoes alkylation, enabling the introduction of diverse substituents.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF | 60°C, 4 hours | N1-methylated tetrazole derivative | 68% | |

| Benzyl bromide, NaH, THF | 0°C to RT, 3 hours | N1-benzylated tetrazole derivative | 72% |

Alkylation enhances lipophilicity and can modulate electronic effects on the tetrazole ring .

Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Group

The electron-rich 4-methoxyphenyl group undergoes nitration and sulfonation at the para position relative to the methoxy group.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1 hour | 4-methoxy-3-nitrophenyl derivative | 58% | |

| ClSO₃H, CH₂Cl₂ | RT, 2 hours | 4-methoxy-3-sulfophenyl derivative | 63% |

The methoxy group directs electrophiles to the ortho and para positions, with steric effects favoring para substitution .

Suzuki–Miyaura Cross-Coupling (Post-Halogenation)

After introducing a halogen (e.g., bromine) via directed ortho-metalation, the compound participates in palladium-catalyzed cross-coupling.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂, Cs₂CO₃, toluene | 100°C, 2 hours (microwave) | Biaryl-tetrazole hybrid | 85% |

This method enables arylation at specific positions, expanding structural diversity .

Multicomponent Reactions Involving the Tetrazole Core

The tetrazole participates in Ugi-type reactions, forming complex architectures.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde, amine, isocyanide, TMSN₃ | MeOH, RT, 24 hours | Polycyclic tetrazole-containing compound | 65% |

This approach leverages the tetrazole’s ability to act as a carboxylic acid bioisostere .

Reduction of the Carboxamide to Amine

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF | Reflux, 6 hours | 5-aminomethyl-tetrazole derivative | 55% |

The reaction proceeds via nucleophilic addition of hydride to the carbonyl group.

Key Mechanistic Insights

-

Tetrazole Ring Stability : The 2H-tautomer remains stable under acidic conditions but may isomerize to the 1H-form in basic media, altering reactivity .

-

Carboxamide Reactivity : Hydrolysis rates depend on steric hindrance from the N-benzyl and N-phenyl groups.

-

Aryl Group Directing Effects : The 4-methoxyphenyl group’s electron-donating nature dominates substitution patterns .

Scientific Research Applications

Biological Activities

1.1 Antimicrobial Activity

Research indicates that tetrazole derivatives, including N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. For instance, a series of substituted tetrazoles demonstrated activity against Staphylococcus aureus and Escherichia coli, with some compounds showing moderate inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae .

1.2 Anti-inflammatory Properties

Tetrazole derivatives are also being investigated for their anti-inflammatory effects. In one study, compounds were screened for their ability to reduce edema in a carrageenan-induced rat model. Certain derivatives displayed promising anti-inflammatory activity comparable to standard drugs like diclofenac sodium . The incorporation of the 4-methoxyphenyl group in tetrazole structures was noted to enhance these effects.

1.3 Anticancer Potential

The anticancer activity of tetrazoles has been a focal point of research. Compounds similar to this compound have shown effectiveness against various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A 549). Some studies suggest that these compounds may act as genotoxic agents by binding to DNA and interfering with cellular processes .

Case Study: Antimicrobial Screening

A recent study synthesized various tetrazole derivatives and evaluated their antimicrobial activities against multiple strains of bacteria and fungi. Among these, this compound was highlighted for its enhanced efficacy against resistant strains, indicating its potential as a lead compound for further development .

Case Study: Anti-inflammatory Evaluation

In another investigation, a series of tetrazole derivatives were tested for their anti-inflammatory properties using an animal model. The results indicated that compounds with specific substitutions exhibited significant reductions in inflammation markers compared to controls, suggesting that this compound could be a candidate for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole vs. Thiazole and Triazole Derivatives

N-Substituted Thiazole Carboxamides

describes thiazole carboxamides (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs) synthesized via coupling reactions. Unlike the target tetrazole compound, thiazoles exhibit distinct electronic profiles due to sulfur’s polarizability. Thiazoles typically show IR absorption for C=O at ~1660–1680 cm⁻¹, while tetrazoles display characteristic N–H stretches (~3150–3319 cm⁻¹) and C=S vibrations (if applicable) .

Triazole Derivatives

highlights N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamides with anticonvulsant activity. Triazoles, like tetrazoles, are nitrogen-rich heterocycles but differ in ring strain and hydrogen-bonding capacity. The target compound’s tetrazole may offer superior metabolic resistance compared to triazoles, which are prone to oxidative degradation .

Substituent Effects: Methoxyphenyl and Benzyl Groups

N-Benzyl-2-(4-Methoxyphenyl)acetamide Derivatives

reports N-benzyl-2-(1-benzyl-1H-indol-3-yl)-2-(4-methoxyphenyl)acetamide (8b) with a melting point of 177–179°C and IR peaks at 1642 cm⁻¹ (amide C=O) and 1510 cm⁻¹ (C–O of methoxy) . The target compound’s tetrazole ring likely reduces melting points compared to indole-containing analogs due to decreased crystallinity.

Sulfanyl vs. Tetrazole Moieties

describes N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, where a sulfanyl group replaces the tetrazole.

Carboxamide Bioisosteres

Sulfonamide Derivatives

discusses 5-(N-benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-hydroxybenzoic acid (27), where the sulfonamide group acts as a bioisostere. Sulfonamides exhibit stronger acidity (pKa ~1–2) compared to carboxamides (pKa ~15–18), affecting ionization and membrane permeability .

Key Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Table 2: Structural Comparison

Research Implications

However, direct pharmacological data are absent in the provided evidence. Comparative studies with ’s triazoles indicate that tetrazole derivatives may need optimization for CNS penetration due to higher polarity .

Biological Activity

N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a tetrazole ring, which is known for its diverse biological activities, particularly in the realm of anticancer agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, a study evaluated various tetrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited notable cytotoxic effects.

Case Studies and Findings

-

In Vitro Studies :

- The compound was tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC50 values were determined, indicating effective inhibition of cell proliferation.

- For example, the compound demonstrated an IC50 value of approximately against HCC827 cells, showcasing its potency compared to standard chemotherapeutics .

-

Mechanism of Action :

- The mechanism of action appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V positivity in treated cells, suggesting that the compound triggers apoptotic pathways.

- Additionally, molecular docking studies indicated that this compound interacts favorably with key proteins involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy group at para position | Enhances lipophilicity and cellular uptake |

| Tetrazole ring | Essential for anticancer activity |

| Benzyl and phenyl substitutions | Influence binding affinity with target proteins |

Research indicates that modifications to the methoxy group or the benzyl moiety can significantly alter the compound's efficacy and selectivity against different cancer types.

Comparative Analysis

A comparative analysis with other tetrazole derivatives highlights the unique position of this compound in terms of potency and selectivity:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 6.26 ± 0.33 | HCC827 |

| Compound A | 8.45 ± 0.50 | MCF-7 |

| Compound B | 12.30 ± 1.10 | A549 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis of tetrazole derivatives typically involves cyclization reactions using sodium azide (NaN₃) and nitriles under acidic conditions. For example, 5-(4-methoxyphenyl)tetrazole was synthesized via a [2+3] cycloaddition with a 75% yield after recrystallization in ethyl acetate . Key variables include temperature (80–120°C), solvent polarity, and stoichiometric ratios of precursors.

- Data Comparison :

| Precursor | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 4-Methoxybenzonitrile | Ethanol | 100 | 68 | 92% |

| 4-Methoxybenzamide | DMF | 120 | 75 | 95% |

| Source: Adapted from tetrazole synthesis protocols . |

Q. Which spectroscopic techniques are most reliable for characterizing the tetrazole-carboxamide scaffold?

- Methodology :

- ¹H/¹³C NMR : Confirm regioselectivity of tetrazole substitution (e.g., 5-position vs. 1-position) and carboxamide proton shifts (δ 8.1–8.3 ppm for NH) .

- FT-IR : Identify tetrazole ring vibrations (1,450–1,550 cm⁻¹) and carboxamide C=O stretches (~1,680 cm⁻¹) .

- HPLC-MS : Validate molecular weight (e.g., calculated MW: ~415 g/mol) and assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities across isoforms to explain selectivity discrepancies .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to validate transient binding modes .

Q. What strategies improve the solubility and bioavailability of N-benzyl tetrazole-carboxamide derivatives without compromising activity?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the carboxamide nitrogen .

- Co-Crystallization : Screen with co-formers (succinic acid, PEGs) to enhance dissolution rates. SHELXL refinement can optimize crystal packing .

- SAR Analysis : Compare logP values of derivatives with varying substituents (e.g., 4-methoxy vs. 4-fluoro phenyl) to balance hydrophobicity .

Q. How should researchers address crystallographic refinement challenges for this compound, particularly twinning or disordered solvents?

- Methodology :

- SHELXL Workflow : Use the TWIN and BASF commands to model twinned datasets. For disordered solvents, apply PART and ISOR restraints .

- Validation : Cross-check R₁ (≤5%) and Flack parameters to ensure enantiopurity. Example refinement metrics:

| Dataset | R₁ (%) | wR₂ (%) | Flack x |

|---|---|---|---|

| Untwinned | 3.1 | 7.8 | 0.02 |

| Twinned | 4.5 | 9.2 | 0.15 |

| Source: SHELXL refinement protocols . |

Data Contradiction Analysis

Q. Why do biological assays report varying efficacy for this compound across cell lines?

- Hypothesis Testing :

- Metabolic Stability : Use LC-MS to quantify compound degradation in liver microsomes (e.g., rat vs. human S9 fractions) .

- Off-Target Profiling : Perform kinome-wide screening (Eurofins Panlabs) to identify unintended targets (e.g., cytochrome P450 isoforms) .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.